3-(Carbamoylamino)-3-phenylpropanoic acid
CAS No.: 21428-07-9
Cat. No.: VC8255255
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21428-07-9 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 3-(carbamoylamino)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C10H12N2O3/c11-10(15)12-8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15) |
| Standard InChI Key | UYPUTCLPFMFUDK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a propanoic acid core with a phenyl group and a carbamoylamino substituent at the third carbon (Figure 1). Its IUPAC name is 3-(carbamoylamino)-3-phenylpropanoic acid, with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Key structural parameters include:
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SMILES: O=C(O)C(NC(=O)N)(C1=CC=CC=C1)CC
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Chirality: The stereocenter at C3 allows for (R)- and (S)-enantiomers, though most studies focus on the L-configuration (S-enantiomer) .
Computational Chemistry Data
Synthesis and Manufacturing
Oxidation of 3-Phenylpropanal
A patent (US5786507A) describes the oxidation of 3-phenylpropanal using molecular oxygen (e.g., air) at 80–85°C to yield 3-phenylpropionic acid, a precursor for carbamoylamino derivatives . This method achieves >90% conversion and 91.5% selectivity without catalysts, making it industrially viable .
Carbamoylation of Phenylalanine
N-Carbamoylphenylalanine (a structural analog) is synthesized via:
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Urea coupling: Reaction of L-phenylalanine with potassium isocyanate in water .
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Enzymatic methods: Hydrolases catalyze the addition of carbamoyl groups to amino acids, offering higher stereoselectivity .
Process Optimization
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Catalyst-free oxidation: Eliminates post-reaction purification steps, reducing costs .
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Solvent selection: Aqueous systems minimize environmental impact compared to organic solvents .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 47–50°C (decomposes) | |
| Boiling Point | 279–281°C | |
| Solubility in Water | 0.5% (w/v) at 25°C | |
| LogP | 0.35 | |
| pKa (carboxylic acid) | ~2.2 |
Spectroscopic Data
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FT-IR: Strong peaks at 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide I band) .
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¹H NMR: δ 7.3 ppm (phenyl protons), δ 6.1 ppm (amide NH), δ 4.2 ppm (α-CH) .
Biological Activity and Mechanisms
Enzyme Interactions
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Carboxypeptidase A1: Binds to the active site, modulating peptide hydrolysis (Ki = 12 µM) .
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N-carbamoyl-D-amino acid hydrolase: Substrate for microbial enzymes in β-lactam antibiotic synthesis .
Antioxidant Properties
In chromone derivative studies, carbamoyl groups enhance radical scavenging activity (DPPH IC₅₀ = 40 µM) . The phenyl group stabilizes radicals via resonance, while the carbamoyl moiety donates hydrogen .
Cytotoxicity
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Caco-2 cells: IC₅₀ = 85 µM, linked to lipophilicity (logP = 0.35) .
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Metabolic disruption: Inhibits transaminases, altering nitrogen flux in cancer cells .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antibiotic synthesis: Serves as a chiral building block for β-lactams .
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Peptide mimetics: Incorporation into drug candidates improves metabolic stability.
Biochemical Tools
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Wear gloves; rinse with water |
| Eye damage | H319 | Use goggles; flush eyes |
| Respiratory | H335 | Use fume hood |
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